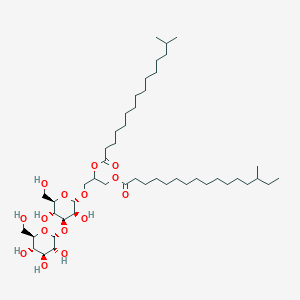
BF-7 Diglycosyl diacylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BF-7 Diglycosyl diacylglycerol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycerolipid consisting of two fatty acid chains and two sugar molecules. BF-7 Diglycosyl diacylglycerol has been found in various plants, including soybeans, and has been shown to possess a range of biological activities.
Mecanismo De Acción
The mechanism of action of BF-7 Diglycosyl diacylglycerol is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. Studies have shown that BF-7 Diglycosyl diacylglycerol can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
BF-7 Diglycosyl diacylglycerol has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. BF-7 Diglycosyl diacylglycerol has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BF-7 Diglycosyl diacylglycerol has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-7 Diglycosyl diacylglycerol has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized through enzymatic or chemical methods. Furthermore, BF-7 Diglycosyl diacylglycerol has been extensively studied, and its biological effects are well-documented. However, one limitation of BF-7 Diglycosyl diacylglycerol is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on BF-7 Diglycosyl diacylglycerol. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Studies have shown that BF-7 Diglycosyl diacylglycerol can improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Further research is needed to determine the optimal dosage and administration of BF-7 Diglycosyl diacylglycerol for the treatment of diabetes.
Another area of interest is the potential of BF-7 Diglycosyl diacylglycerol as an anti-inflammatory agent. Studies have shown that BF-7 Diglycosyl diacylglycerol can reduce inflammation by inhibiting the production of inflammatory cytokines. Further research is needed to determine the mechanisms underlying this effect and to determine the potential of BF-7 Diglycosyl diacylglycerol as a therapeutic agent for the treatment of inflammatory diseases.
In conclusion, BF-7 Diglycosyl diacylglycerol is a naturally occurring compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its biological effects and to determine its optimal dosage and administration for therapeutic use.
Métodos De Síntesis
BF-7 Diglycosyl diacylglycerol can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between diacylglycerol and sugar molecules. Chemical synthesis, on the other hand, involves the use of chemical reagents to produce the compound.
Aplicaciones Científicas De Investigación
BF-7 Diglycosyl diacylglycerol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have also shown that BF-7 Diglycosyl diacylglycerol can improve insulin resistance and reduce blood glucose levels in diabetic patients.
Propiedades
Número CAS |
156957-28-7 |
|---|---|
Nombre del producto |
BF-7 Diglycosyl diacylglycerol |
Fórmula molecular |
C48H90O15 |
Peso molecular |
907.2 g/mol |
Nombre IUPAC |
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate |
InChI |
InChI=1S/C48H90O15/c1-5-35(4)27-23-19-15-11-7-9-12-16-20-24-28-39(51)58-32-36(60-40(52)29-25-21-17-13-8-6-10-14-18-22-26-34(2)3)33-59-47-45(57)46(42(54)38(31-50)61-47)63-48-44(56)43(55)41(53)37(30-49)62-48/h34-38,41-50,53-57H,5-33H2,1-4H3/t35?,36?,37-,38-,41-,42-,43+,44-,45+,46+,47+,48-/m1/s1 |
Clave InChI |
HDFSOYPNMIVZMT-WKKKTHSJSA-N |
SMILES isomérico |
CCC(C)CCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
SMILES canónico |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
Sinónimos |
1-(14-methylpalmitoyl)-2-(14-methylpentadecanoyl)-3-O-(alpha-D-glucopyranosyl-(1-3)-O-alpha-D-mannopyranosyl)glycerol BF-7 diglycosyl diacylglycerol diglycosyl diacylglycerol BF-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



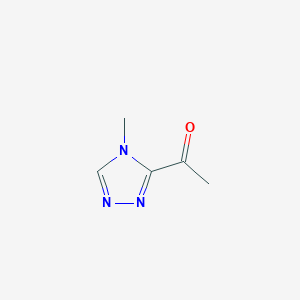
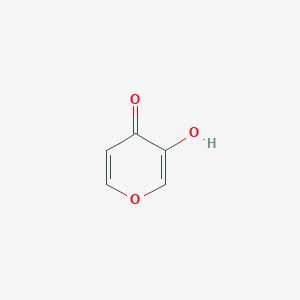
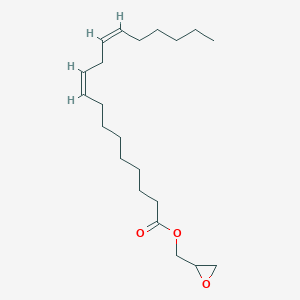
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
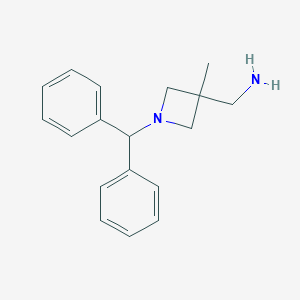
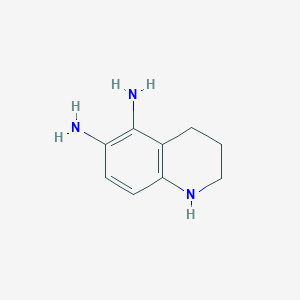
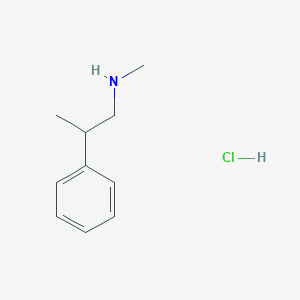
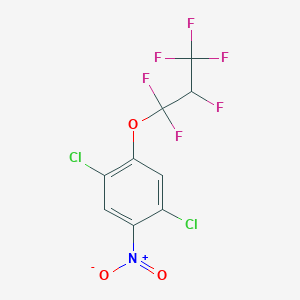
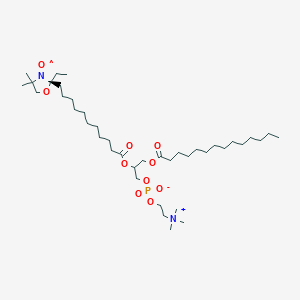
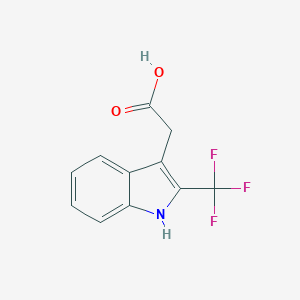
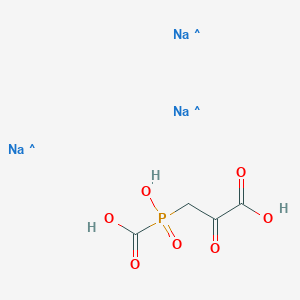
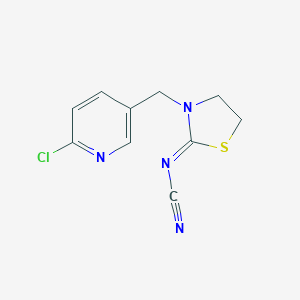
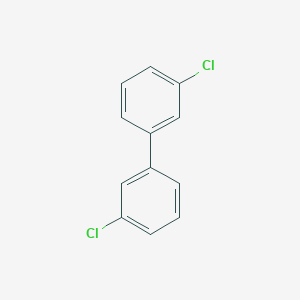
![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)